molecular formula C17H19NO3 B2986445 (S)-Cbz-3-Amino-3-phenylpropan-1-ol CAS No. 869468-32-6

(S)-Cbz-3-Amino-3-phenylpropan-1-ol

Cat. No. B2986445
M. Wt: 285.343
InChI Key: LHJCROXNTSGDSP-INIZCTEOSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Chemical Synthesis Applications

(S)-Cbz-3-Amino-3-phenylpropan-1-ol serves as a precursor in the synthesis of sensitive chiral α-hydrazino acids, showcasing its role in generating biologically relevant compounds. For instance, it has been applied in the facile synthesis of l-hydrazino serine, a compound with potential biological utility, indicating its versatility in organic synthesis (Niederer, Kapron, & Vederas, 1993). Furthermore, it's involved in the development of Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, underlining its importance in the synthesis of chromone-based peptidomimetics, which could have implications in drug design and medicinal chemistry (Wallén, Dahlén, Grøtli, & Luthman, 2007).

Biological Applications

In the realm of enzymology, (S)-Cbz-3-Amino-3-phenylpropan-1-ol has been studied for its role in enzymatic syntheses, highlighting its potential in creating peptides containing unnatural amino acids. This research points to its applicability in producing biocompatible or biodegradable materials, emphasizing its relevance in biotechnology and pharmaceutical manufacturing (Fernandez, Margot, Falender, Blanch, & Clark, 1995). Additionally, its derivatives have been explored for enzymatic resolutions, indicating its utility in stereoselective synthesis and the production of optically pure enantiomers, critical for drug development (Escalante, 2008).

Material Science Applications

(S)-Cbz-3-Amino-3-phenylpropan-1-ol and its derivatives find applications in material sciences, particularly in the development of organic light-emitting diodes (OLEDs). The synthesis and characterization of novel polymers incorporating this compound demonstrate its potential in enhancing photoconductivity and second-order optical nonlinearity, crucial for advancing OLED technology (Suh & Shim, 2000). This underscores its importance in the field of optoelectronics and the development of efficient, solution-processable materials for electronic applications.

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting potential future research directions based on the current understanding of the compound. It could include potential applications, modifications, or areas that need further investigation .

properties

IUPAC Name

benzyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJCROXNTSGDSP-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Cbz-3-Amino-3-phenylpropan-1-ol

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